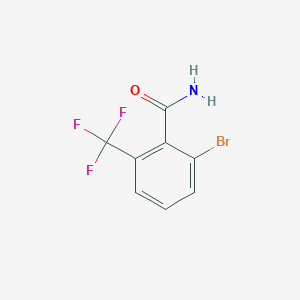

2-Bromo-6-(trifluoromethyl)benzamide

Description

Contextual Significance of Halogenated and Trifluoromethyl-Substituted Aromatic Compounds in Organic Synthesis

Halogenated and trifluoromethyl-substituted aromatic compounds are pivotal building blocks in contemporary organic synthesis. The introduction of a halogen atom (F, Cl, Br, I) onto an aromatic ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. nih.govgoogle.com Halogens can influence a molecule's electronic properties, conformation, and metabolic stability, making them critical substituents in drug design. google.com

Similarly, the trifluoromethyl (CF3) group imparts unique and highly desirable properties to organic molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, binding affinity to biological targets, and membrane permeability. researchgate.net The C-F bond is the strongest single bond in organic chemistry, rendering the CF3 group exceptionally stable to metabolic degradation. nih.gov Consequently, the trifluoromethyl group is a prevalent feature in numerous pharmaceuticals and agrochemicals. nih.gov The synthesis of aromatic trifluoromethyl compounds has been a subject of intense research, with various methods developed for their efficient introduction. guidechem.com

Overview of Benzamide (B126) Derivatives as Versatile Intermediates and Functional Molecules

Benzamides, amides derived from benzoic acid, constitute a prominent class of compounds with a broad spectrum of applications. google.com The benzamide functional group is a key structural motif in a vast number of biologically active molecules, exhibiting activities such as anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects. synhet.comchemsrc.com This widespread utility stems from the amide bond's ability to participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. synhet.com

In synthetic chemistry, benzamide derivatives serve as versatile intermediates. The amide group can direct metallation to specific positions on the aromatic ring, facilitating further functionalization. Moreover, a variety of synthetic methods have been developed for the formation of the amide bond itself, allowing for the preparation of a diverse library of benzamide derivatives from substituted benzoic acids and amines.

Specific Research Focus on 2-Bromo-6-(trifluoromethyl)benzamide: Structural and Synthetic Importance

The compound this compound emerges as a molecule of significant interest at the intersection of these two important classes of compounds. Its structure features a benzene (B151609) ring substituted with a bromine atom, a trifluoromethyl group, and a primary amide, all in a specific ortho-arrangement. This precise substitution pattern suggests its potential as a valuable synthetic intermediate.

While specific, in-depth research articles solely dedicated to this compound are not abundant in publicly available literature, its importance can be inferred from the study of closely related structures. For instance, its precursor, 2-Bromo-6-(trifluoromethyl)benzoic acid, is a known chemical entity. nih.gov Furthermore, derivatives such as 2-Bromo-N-tert-butyl-6-(trifluoromethyl)benzamide have been cataloged, indicating the accessibility and utility of this substitution pattern in synthetic programs. The synthesis of such a molecule would likely involve the amidation of the corresponding acyl chloride, which is a standard transformation in organic synthesis. google.com The structural arrangement of this compound makes it a promising scaffold for the development of novel pharmaceuticals and functional materials, warranting further investigation into its synthesis and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKSELXWPCPNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Trifluoromethyl Benzamide

Direct Synthetic Approaches to 2-Bromo-6-(trifluoromethyl)benzamide

Direct synthesis focuses on introducing the final functional groups onto a scaffold that already contains the core benzamide (B126) or benzoic acid structure.

Bromination of 6-(trifluoromethyl)benzamide and its Derivatives

A potential direct route to this compound is the electrophilic aromatic substitution on 6-(trifluoromethyl)benzamide. In this scenario, the aromatic ring is subjected to a brominating agent. The existing substituents—the trifluoromethyl group (-CF3) and the amide group (-CONH2)—exert significant influence on the reaction's regioselectivity. The trifluoromethyl group is a strong electron-withdrawing group and acts as a meta-director. Conversely, the amide group is generally considered an ortho, para-director, although it is deactivating towards electrophilic substitution.

Given these directing effects, the bromine atom is anticipated to add at the position that is ortho to the amide group and meta to the trifluoromethyl group, which corresponds to the desired C2 position. However, the presence of two deactivating groups on the benzene (B151609) ring makes the molecule less reactive towards electrophilic attack. libretexts.orgscirp.org Consequently, potent brominating systems are often required. One common method for brominating deactivated aromatic compounds involves using N-bromosuccinimide (NBS) in a strongly acidic medium like concentrated sulfuric acid. researchgate.netorganic-chemistry.org This combination enhances the electrophilicity of the bromine, facilitating the substitution. Peptide-catalyzed enantioselective brominations have also been explored for creating atropisomeric benzamides, highlighting the potential for stereochemical control in related systems. nih.gov

Amidation Reactions from 2-Bromo-6-(trifluoromethyl)benzoic Acid or Related Precursors

A more common and reliable strategy involves the amidation of the corresponding carboxylic acid, 2-Bromo-6-(trifluoromethyl)benzoic acid. nih.gov This multi-step process typically begins with the activation of the carboxylic acid to make it more susceptible to nucleophilic attack.

A standard laboratory procedure involves converting the benzoic acid into its more reactive acyl chloride derivative, 2-Bromo-6-(trifluoromethyl)benzoyl chloride. chemicalbook.com This is frequently achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucla.edu The resulting acyl chloride is then treated with a source of ammonia (B1221849), such as aqueous ammonium (B1175870) hydroxide (B78521) or ammonium chloride, to form the primary amide. ucla.educcspublishing.org.cn This two-step sequence is a well-established and efficient method for amide bond formation. ucla.edu

| Step | Objective | Common Reagents | Byproducts |

|---|---|---|---|

| 1: Activation | Convert Carboxylic Acid to Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | SO₂, HCl, CO, CO₂ |

| 2: Amidation | Convert Acyl Chloride to Primary Amide | Ammonium hydroxide (NH₄OH), Ammonium chloride (NH₄Cl) | H₂O, HCl |

Synthesis of Key Precursors and Intermediates with Bromine and Trifluoromethyl Substituents

Strategies for Introducing the Bromine Atom

The introduction of a bromine atom onto an aromatic ring is a cornerstone of organic synthesis. The primary method is electrophilic aromatic bromination. libretexts.org For deactivated aromatic systems, which are less nucleophilic, reaction conditions must be carefully chosen.

Common approaches include:

Molecular Bromine with a Lewis Acid: Using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) generates a highly electrophilic bromine species that can attack the aromatic ring. libretexts.org

N-Bromosuccinimide (NBS) in Strong Acid: As mentioned previously, NBS in concentrated sulfuric acid is effective for brominating deactivated rings. researchgate.netorganic-chemistry.org

Copper-Promoted Bromination: Certain methods utilize copper catalysts to promote bromination, sometimes using alkyl bromides as the bromine source, which can offer unique selectivity. beilstein-journals.org

The choice of reagent depends on the substrate's reactivity and the desired regioselectivity. organic-chemistry.orgorgsyn.org

Methodologies for Incorporating the Trifluoromethyl Group onto Aromatic Systems

The trifluoromethyl group is a crucial pharmacophore in medicinal chemistry, and numerous methods have been developed for its installation onto aromatic rings. beilstein-journals.org

| Method | Typical Reagents | Key Features |

|---|---|---|

| Halide Exchange | Anhydrous HF, SbCl₅ (catalyst) | Classic industrial method; converts Ar-CCl₃ to Ar-CF₃. google.comgoogle.com |

| Cross-Coupling Reactions | CF₃I, Copper powder (McLoughlin-Thrower) | Stoichiometric or catalytic reactions using trifluoromethyl-metal complexes. wikipedia.org |

| Photoredox Catalysis | Triflyl chloride (CF₃SO₂Cl), photocatalyst, light | Modern, mild method for direct C-H trifluoromethylation. wikipedia.orgprinceton.edu |

| Acid-Catalyzed Trifluoromethylation | Carbon tetrahalide, anhydrous HF, strong acid | Direct trifluoromethylation giving an electrophilic reactivity pattern. google.com |

Historically, a common industrial method involves the halogen exchange of a trichloromethyl group using reagents like antimony fluorides or anhydrous hydrogen fluoride. google.comwikipedia.org More contemporary approaches include transition-metal-catalyzed cross-coupling reactions, which connect an aryl halide or boronic acid with a trifluoromethyl source. princeton.edu The McLoughlin-Thrower reaction, using trifluoroiodomethane and copper, is a classic example of this type of transformation. wikipedia.org In recent years, photoredox catalysis has emerged as a powerful tool, enabling the direct trifluoromethylation of C-H bonds under mild conditions using reagents like triflyl chloride. wikipedia.orgprinceton.edu

Formation of the Benzamide Moiety through Various Coupling Reactions

The formation of the amide bond is one of the most frequent reactions in organic synthesis. Beyond the classic acid chloride route, several other methodologies exist.

Direct Catalytic Amidation: To circumvent the need for stoichiometric activating agents and improve atom economy, direct amidation methods have been developed. These reactions couple a carboxylic acid and an amine directly, often with the removal of water. Boron-based catalysts, such as boric acid and various borate (B1201080) esters, have proven effective for this transformation. rsc.orgnih.govrsc.orgresearchgate.net This approach is considered a "green chemistry" alternative to traditional methods. ucla.edu

Palladium-Catalyzed Reactions: Palladium catalysis offers versatile routes to amides. Carbonylative amidation involves the coupling of an aryl halide, carbon monoxide, and an amine to form the corresponding benzamide. ucl.ac.uknih.gov Alternatively, palladium-catalyzed coupling of aryl halides with isocyanides can also yield amides under mild conditions. nih.gov

Direct Electrophilic Carboxamidation: An unconventional approach involves the direct Friedel-Crafts-type carboxamidation of an arene. For instance, reacting an aromatic compound with cyanoguanidine in the presence of a superacid like triflic acid can directly install a primary amide group onto the ring. nih.gov

These varied methodologies provide chemists with a robust toolkit for constructing the benzamide functionality, adaptable to different substrates and synthetic goals.

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of impurities. Research into related benzamide syntheses provides a framework for understanding the critical parameters in this process. Key variables that are typically manipulated include temperature, solvent, catalyst, and the molar ratio of reactants.

For the amidation of a precursor like 2-bromo-6-(trifluoromethyl)benzoyl chloride, the choice of the aminating agent and the reaction temperature is crucial. A process for a related compound, 2-(trihalomethyl) benzamide, suggests that such reactions can be effectively carried out at temperatures ranging from -75°C to 25°C. google.com The reaction time is also a significant factor, with durations between 10 minutes and 6 hours being reported for similar syntheses. google.com Stirring the reaction mixture is often employed to ensure efficient mixing and facilitate the reaction. google.com

The selection of an appropriate solvent is another key aspect of optimization. Solvents not only dissolve the reactants but also influence the reaction rate and selectivity. While specific optimal solvents for this compound are not detailed in the provided search results, general organic solvents are typically employed in such reactions.

Furthermore, the molar ratio of the starting materials can significantly impact the reaction outcome. Fine-tuning the stoichiometry of the acyl chloride precursor and the ammonia source or its equivalent is essential to drive the reaction to completion and reduce the presence of unreacted starting materials in the final product mixture.

Interactive Data Table: General Parameters for Benzamide Synthesis Optimization

| Parameter | Typical Range/Options | Potential Impact |

| Temperature | -75°C to 80°C | Reaction rate, byproduct formation |

| Solvent | Various organic solvents | Reactant solubility, reaction kinetics |

| Catalyst | Copper-based, Palladium-based | Reaction rate, selectivity |

| Reactant Ratio | Stoichiometric to slight excess | Conversion of limiting reagent |

| Reaction Time | 10 minutes to several hours | Product yield and purity |

This table represents a generalized summary of parameters often optimized in benzamide synthesis, based on findings for related compounds.

Purification and Isolation Techniques for Synthetic Products

Following the chemical synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any residual solvent. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities.

Commonly employed techniques for the isolation and purification of solid organic compounds like benzamides include:

Filtration: This is often the initial step to separate the solid crude product from the liquid reaction mixture. google.com

Precipitation/Crystallization: This technique relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled, causing the pure compound to crystallize while impurities remain in the solution. google.com This is a powerful method for achieving high purity.

Decantation: A simpler method to separate a liquid from a solid precipitate by carefully pouring off the liquid. google.com

Evaporation: This is used to remove the solvent from a solution to isolate the dissolved solid. google.com

Layer Separation: In cases where the reaction mixture forms two immiscible liquid layers, this technique is used to separate them. google.com

Distillation: While more common for purifying liquids, it can be used if any of the starting materials or byproducts are volatile. google.com

Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography is a standard method. The crude product is passed through a column packed with a stationary phase (like silica gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation. organic-chemistry.org

The final purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity. google.com

Chemical Reactivity and Transformative Chemistry of 2 Bromo 6 Trifluoromethyl Benzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.orgmasterorganicchemistry.com In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. youtube.comlibretexts.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring.

For 2-Bromo-6-(trifluoromethyl)benzamide, the benzene ring is substituted with three groups: a bromine atom, a trifluoromethyl group, and a benzamide (B126) group. Both the bromine and the trifluoromethyl group are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This deactivation is due to their electron-withdrawing inductive effects. The amide group's effect is more complex; while the nitrogen has a lone pair that can donate into the ring by resonance (an activating effect), the carbonyl group is strongly electron-withdrawing.

The directing effects of these substituents determine the position of substitution. The bromine atom is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The amide group is also an ortho-, para-director. Given the positions of the existing substituents (1, 2, and 6), the potential sites for electrophilic attack are the 3, 4, and 5 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -Br | 2 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -CONH2 | 1 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -CF3 | 6 | -I (withdrawing) | -R (withdrawing) | Deactivating | Meta |

Considering the combined influence of these groups, predicting the major product of an EAS reaction is complex and would likely result in a mixture of isomers. The strong deactivation of the ring by the trifluoromethyl and bromo groups suggests that harsh reaction conditions would be necessary to effect substitution.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the benzene ring of this compound can be replaced through nucleophilic aromatic substitution (NAS) reactions. However, aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. In this molecule, the trifluoromethyl group at the ortho position and the amide group at the ortho position do provide some activation.

Common nucleophiles that could potentially displace the bromine include amines, alkoxides, and thiolates. The reaction would proceed via a Meisenheimer complex intermediate, the stability of which is enhanced by the electron-withdrawing substituents.

Another pathway for the substitution of the bromine atom is through the formation of a benzyne (B1209423) intermediate under very strong basic conditions (e.g., sodium amide). libretexts.org This elimination-addition mechanism is less likely to be selective and could lead to a mixture of products.

Reactions at the Amide Functional Group

The amide functional group is a versatile handle for further derivatization.

The nitrogen atom of the amide can be functionalized through various reactions. For instance, N-alkylation can be achieved by treating the amide with a base followed by an alkyl halide. It is also possible to perform N-arylation reactions. A related compound, N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, has been used in synthesis, demonstrating the potential for complex N-functionalization. The presence of the ortho-bromo and ortho-trifluoromethyl groups may sterically hinder reactions at the amide nitrogen.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-2-bromo-6-(trifluoromethyl)benzamide |

| N-Arylation | Aryl Halide, Catalyst (e.g., CuI), Base | N-Aryl-2-bromo-6-(trifluoromethyl)benzamide |

The amide bond can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-(trifluoromethyl)benzoic acid, under either acidic or basic conditions, typically requiring heat. A related compound, 2-bromo-4-fluoro-6-(trifluoromethyl)benzoic acid, is known. chemscene.com This transformation is a common step in the synthesis of other derivatives.

The amide can also be dehydrated to form a nitrile, 2-bromo-6-(trifluoromethyl)benzonitrile, using a dehydrating agent such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The related 2-bromo-6-fluoro-3-(trifluoromethyl)benzonitrile (B2783243) is a known compound. synquestlabs.com

| Reaction Type | Reagents | Product |

| Hydrolysis (Acidic) | H3O+, Heat | 2-Bromo-6-(trifluoromethyl)benzoic acid |

| Hydrolysis (Basic) | NaOH, H2O, Heat then H3O+ | 2-Bromo-6-(trifluoromethyl)benzoic acid |

| Dehydration | P4O10 or SOCl2, Heat | 2-Bromo-6-(trifluoromethyl)benzonitrile |

Transformations Specific to the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and unreactive. Transformations of the -CF3 group on an aromatic ring are challenging and often require harsh conditions. Some potential, though difficult, transformations include:

Hydrolysis: Complete hydrolysis of the -CF3 group to a carboxylic acid (-COOH) group is extremely difficult and rarely practical.

Partial Reduction: Partial reduction to a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group is possible but requires specialized reagents.

Given the stability of the C-F bond, reactions targeting the trifluoromethyl group in this compound are not common synthetic strategies.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

The bromine atom of this compound is an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.eduacs.org These reactions offer a versatile platform for introducing a wide range of substituents at the 2-position.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a C-C bond with the alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst to form a C-C bond.

The table below summarizes some potential cross-coupling reactions for this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki | R-B(OH)2 | Pd(PPh3)4, Base | C-C | 2-Aryl/Alkyl-6-(trifluoromethyl)benzamide |

| Heck | Alkene | Pd(OAc)2, PPh3, Base | C-C | 2-Alkenyl-6-(trifluoromethyl)benzamide |

| Sonogashira | Alkyne | Pd(PPh3)4, CuI, Base | C-C | 2-Alkynyl-6-(trifluoromethyl)benzamide |

| Buchwald-Hartwig | R2NH | Pd catalyst, Ligand, Base | C-N | 2-(Dialkylamino)-6-(trifluoromethyl)benzamide |

| Stille | R-Sn(Bu)3 | Pd(PPh3)4 | C-C | 2-Aryl/Alkyl-6-(trifluoromethyl)benzamide |

These cross-coupling reactions have been successfully applied to similar substrates, such as the palladium-catalyzed coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene. rsc.org Iron-catalyzed cross-coupling reactions have also emerged as a viable alternative. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-6-(trifluoromethyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The aromatic region will show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and benzamide (B126) functionalities.

The two amide protons (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The aromatic protons will likely appear in the range of 7.0-8.0 ppm. The proton ortho to the bromine atom and meta to the trifluoromethyl group (H-3) would be expected at a certain chemical shift, while the proton para to the bromine (H-4) and the proton meta to the bromine and ortho to the trifluoromethyl group (H-5) will have their own characteristic shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.60 - 7.80 | d | 7.5 - 8.5 |

| H-4 | 7.40 - 7.60 | t | 7.5 - 8.5 |

| H-5 | 7.70 - 7.90 | d | 7.5 - 8.5 |

| -NH₂ | 5.50 - 7.50 | br s | - |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the other aromatic carbons will exhibit chemical shifts determined by the cumulative electronic effects of the bromo, trifluoromethyl, and amide groups. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-Br | 115 - 120 |

| C-CF₃ | 130 - 135 (q) |

| C-H (aromatic) | 125 - 135 |

| C-CONH₂ | 135 - 140 |

| CF₃ | 120 - 125 (q) |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. 'q' denotes a quartet. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a characteristic fingerprint for the CF₃ group in this particular electronic environment. The absence of coupling to other fluorine or proton nuclei simplifies the spectrum, making it a straightforward method for confirming the presence of the trifluoromethyl moiety.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -65 | s |

Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Chemical shifts are referenced to an external standard, typically CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (e.g., H-3 and H-4, H-4 and H-5), confirming their connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (typically two bands in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (a strong band around 1650-1680 cm⁻¹), and C-N stretching vibrations. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the 1350-1100 cm⁻¹ range. The C-Br stretching vibration would be found at lower wavenumbers, typically below 700 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also provide valuable information. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Therefore, the C=C stretching of the aromatic ring and the symmetric C-F stretching modes of the trifluoromethyl group would be expected to be prominent in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3200 | Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Moderate |

| C=O Stretch (Amide I) | 1680 - 1650 | Moderate |

| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Weak |

| C-F Stretch | 1350 - 1100 | Strong |

| C-Br Stretch | < 700 | Moderate |

Note: Predicted data is based on characteristic group frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for benzamides include the loss of the amide group (NH₂) to form a benzoyl cation, which can then lose carbon monoxide (CO).

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (⁷⁹Br) | 268 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ (⁸¹Br) | 270 | Molecular ion with ⁸¹Br |

| [M-NH₂]⁺ | 252/254 | Loss of the amide radical |

| [M-CONH₂]⁺ | 225/227 | Loss of the carboxamide radical |

| [C₇H₃BrF₃]⁺ | 225/227 | Phenyl ring with substituents |

Note: m/z values are nominal masses. The presence of bromine isotopes will result in characteristic doublets for bromine-containing fragments.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure

A thorough investigation of academic publications and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state molecular and crystal structure, including unit cell parameters, space group, bond lengths, and bond angles, remains uncharacterized and unreported in the scientific literature.

While crystallographic data for structurally related compounds exist, direct extrapolation of these findings to predict the precise crystal packing and molecular conformation of this compound would be speculative. The interplay of the bromo, trifluoromethyl, and amide functional groups on the benzene ring introduces a unique combination of steric and electronic factors that are expected to govern its crystal lattice arrangement.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its energy and electronic properties.

DFT has become a particularly popular method for polyatomic molecules due to its balance of computational cost and accuracy. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

A critical first step in any quantum chemical study is the selection and validation of an appropriate theoretical level, which consists of a computational functional and a basis set.

Functionals: In DFT, the exact form of the exchange-correlation functional is unknown and must be approximated. Common functionals range from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs, e.g., BLYP, PBE), meta-GGAs, and hybrid functionals (e.g., B3LYP, PBE0), which mix a portion of exact Hartree-Fock exchange. The choice of functional significantly impacts the accuracy of the results. For a molecule like 2-Bromo-6-(trifluoromethyl)benzamide, a hybrid functional such as B3LYP or a more modern functional from the M06 or ωB97X families would likely provide reliable results for geometry and electronic properties.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are widely used. For a molecule containing a bromine atom, it is often beneficial to include polarization and diffuse functions (e.g., the '++' and 'd,p' in the Pople nomenclature) to accurately describe the electron distribution and non-covalent interactions.

Validation would involve comparing calculated properties (such as geometric parameters, if an experimental crystal structure were available) with known experimental data or testing the chosen level of theory on a set of related, well-characterized molecules.

Conformational Analysis and Potential Energy Surfaces of this compound

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide, gives rise to different conformers.

Electronic Structure and Reactivity Descriptors

Once the minimum energy geometry is determined, a variety of electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior.

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. It is the potential experienced by a positive point charge at a particular location on the electron density surface of the molecule. The MESP is typically visualized as a color-coded map:

Negative Potential (Red/Yellow): Regions with an excess of electrons, such as those around electronegative atoms (oxygen, nitrogen, fluorine). These areas are susceptible to electrophilic attack. For this compound, the most negative potential would be expected around the carbonyl oxygen and the fluorine atoms.

Positive Potential (Blue): Regions with a deficiency of electrons, typically around hydrogen atoms, especially the amide protons. These sites are prone to nucleophilic attack.

Neutral Potential (Green): Regions with a balanced electrostatic potential, often found on carbon-rich aromatic surfaces.

The MESP provides a visual representation of the charge distribution and is useful for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons and is associated with nucleophilic or electron-donating character.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons and is associated with electrophilic or electron-accepting character.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing trifluoromethyl group and the bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzamide (B126).

| Orbital | Conceptual Role | Predicted Location of High Density |

|---|---|---|

| HOMO | Electron Donor (Nucleophile) | Likely distributed over the π-system of the benzamide moiety, with contributions from the lone pairs on the bromine and oxygen atoms. |

| LUMO | Electron Acceptor (Electrophile) | Likely an anti-bonding π* orbital located on the aromatic ring and the carbonyl group. |

The distribution of electron density within a molecule is not uniform due to differences in the electronegativity of the constituent atoms. This can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld charge analysis, to assign partial atomic charges.

Charge Distribution: In this compound, significant negative partial charges would be expected on the highly electronegative fluorine, oxygen, and nitrogen atoms. The carbon atom of the carbonyl group and the carbon of the trifluoromethyl group would exhibit positive partial charges. Understanding this charge distribution is crucial for predicting how the molecule will interact with other molecules and its solvent environment.

Polarizability and Hyperpolarizability Assessments

The response of a molecule's electron cloud to an external electric field is quantified by its polarizability (α) and hyperpolarizability (β), which are fundamental properties determining its non-linear optical (NLO) activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.

For aromatic compounds, especially those with electron-donating and electron-withdrawing groups, the potential for significant NLO properties is enhanced. In this compound, the interplay between the electron-withdrawing trifluoromethyl and bromo substituents and the π-system of the benzene (B151609) ring, along with the amide group, can lead to interesting polarizability and hyperpolarizability characteristics.

Theoretical calculations for similar substituted aromatic compounds have demonstrated the reliability of DFT methods, such as B3LYP, in predicting these values. For instance, studies on chloro-benzaldehydes have shown that the position of the halogen substituent significantly influences the dipole moment and first-order hyperpolarizability. mdpi.com The calculated values for these related molecules suggest that this compound would also exhibit notable NLO properties. The total static polarizability (α_tot) and the first hyperpolarizability (β_tot) can be calculated, and these values are often compared to a standard reference like urea (B33335) to assess their potential for NLO applications. mdpi.com

Table 1: Representative Calculated Polarizability and Hyperpolarizability Data for a Related Substituted Benzene Derivative (p-Cl Benzaldehyde)

| Parameter | Value |

| Dipole Moment (μ_tot) | 2.1276 Debye |

| Mean Polarizability (α_tot) | -0.6695 x 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 820.22 x 10⁻³⁰ cm⁵/esu |

Data sourced from a DFT study on o, m, and p-Cl benzaldehydes and is illustrative of the types of values that would be calculated for this compound. mdpi.com

Analysis of Intermolecular and Intramolecular Interactions

The solid-state architecture and macroscopic properties of molecular crystals are governed by a complex network of intermolecular and intramolecular interactions. For this compound, hydrogen and halogen bonds are expected to be the most influential non-covalent interactions.

The amide group (-CONH₂) in this compound is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystalline state, it is highly probable that these groups participate in the formation of robust hydrogen-bonding networks. nih.govethernet.edu.etresearchgate.net These interactions can lead to the formation of characteristic supramolecular synthons, such as the R²₂ (8) dimer motif, where two molecules are linked by a pair of N-H···O hydrogen bonds. nih.gov

The presence of other potential hydrogen bond acceptors, like the fluorine atoms of the trifluoromethyl group and the bromine atom, adds complexity to the potential hydrogen bonding patterns. C-H···F and C-H···Br interactions, although weaker than conventional hydrogen bonds, can also play a role in stabilizing the crystal packing. ethernet.edu.et Computational studies can predict the geometry and energetics of these hydrogen bonds, providing a detailed picture of the supramolecular assembly. nih.gov The analysis of crystal structures of related benzamides often reveals intricate layered or three-dimensional networks sustained by these interactions. nih.gov

The bromine atom in this compound is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (a Lewis base). umich.eduacs.org The electron-withdrawing nature of the trifluoromethyl group and the benzene ring can create a region of positive electrostatic potential, known as a σ-hole, on the bromine atom, making it amenable to forming halogen bonds. acs.orgnih.gov

Table 2: Illustrative Interatomic Distances and Angles for Halogen Bonds in a Related Brominated Benzamide

| Interaction | Distance (Å) | Angle (°) |

| C-Br···O | 3.05 | 157 |

| C-Br···Br | 3.54 | - |

Data is for illustrative purposes, based on findings for related brominated compounds. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex many-electron wavefunction of a molecule into a simple Lewis-like picture of chemical bonding. taylorandfrancis.comniscair.res.in It allows for the quantitative investigation of charge distribution, hybridization, and donor-acceptor interactions (hyperconjugation) within the molecule.

Prediction and Interpretation of Spectroscopic Data from Computational Models

Computational modeling plays a crucial role in the prediction and interpretation of various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. arxiv.orgchimia.chmdpi.com By calculating the vibrational frequencies and their corresponding intensities, computational methods can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.

For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the C=O stretch of the amide, the N-H stretching and bending modes, the C-F stretching modes of the trifluoromethyl group, and the various vibrations of the benzene ring. nih.gov Comparisons between the calculated and experimental spectra can help to confirm the molecular structure and identify the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. For instance, the formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) of the N-H and C=O stretching vibrations. mdpi.comnih.gov

Table 3: Predicted and Experimental Vibrational Frequencies (cm⁻¹) for a Structurally Similar Molecule (2-acetylamino-5-bromo-6-methylpyridine)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

| N-H Stretch | 3350 | 3365 |

| C=O Stretch | 1680 | 1695 |

| C-Br Stretch | 620 | 615 |

This data is for a related molecule and serves to illustrate the correlation between calculated and experimental spectroscopic data. nih.gov

Mechanistic Insights Derived from Computational Modeling

Computational chemistry offers a powerful lens through which to view and understand chemical reaction mechanisms. nih.govresearchgate.netacs.orgacs.org For this compound, theoretical modeling can be employed to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for predicting the reactivity of the compound and for designing new synthetic routes.

For instance, DFT studies on the reaction mechanisms of other benzamides have elucidated the intricate steps involved in processes such as Ni-catalyzed cross-coupling reactions and annulations. researchgate.netacs.org These studies often involve mapping out the potential energy surface of the reaction, which helps to identify the most favorable reaction pathway. For this compound, computational modeling could be used to investigate reactions involving the amide group, the bromine atom (e.g., in cross-coupling reactions), or the aromatic ring. By understanding the underlying mechanisms, it becomes possible to optimize reaction conditions and to predict the formation of potential byproducts.

Research Applications in Organic Synthesis and Material Science

Utility as a Key Building Block for the Synthesis of Complex Organic Molecules

2-Bromo-6-(trifluoromethyl)benzamide serves as a fundamental building block in the construction of more complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in synthesizing a wide array of intricate molecular architectures.

The trifluoromethyl group, on the other hand, is a key feature in many pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity. mdpi.com Therefore, incorporating the this compound core into larger molecules is a common strategy in drug discovery and development. For instance, compounds with a trifluoromethyl benzamide (B126) structure have shown significant biological activity and are used in the creation of medicines and pesticides. google.com

The reactivity of the bromine atom allows for its substitution with various nucleophiles, further expanding the diversity of molecules that can be synthesized from this starting material. This versatility makes this compound a sought-after precursor for a range of organic compounds with potential applications in medicinal chemistry and materials science.

Role as a Reagent or Catalyst Component in Novel Chemical Transformations

Beyond its role as a structural scaffold, this compound and its derivatives can also participate as reagents or components of catalysts in innovative chemical reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent bromine atom and the aromatic ring, enabling unique transformations.

For example, the bromine atom can be involved in radical reactions, where it is abstracted to generate an aryl radical. This reactive intermediate can then participate in various cyclization or addition reactions to form new ring systems or complex adducts. Furthermore, the amide functional group can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of specific C-H bonds on the aromatic ring, leading to highly regioselective product formation.

Development of New Synthetic Methodologies and Strategies

The distinct reactivity of this compound has spurred the development of new synthetic methodologies. Chemists are continually exploring novel ways to utilize this and similar building blocks to streamline the synthesis of valuable compounds. For instance, the development of catalyst-free decarboxylative strategies using related bromo-trifluoromethyl compounds highlights the ongoing innovation in this area. organic-chemistry.org

The presence of multiple functional groups allows for the design of tandem or cascade reactions, where several chemical transformations occur in a single pot. This approach, often utilizing precursors with similar functionalities to this compound, can significantly improve the efficiency and sustainability of a synthetic route by reducing the number of purification steps and the amount of waste generated. acs.org

Contributions to the Design of Specialty Chemicals and Advanced Materials

The unique electronic and physical properties imparted by the bromine and trifluoromethyl substituents make this compound an attractive component in the design of specialty chemicals and advanced materials. mdpi.com These materials can have tailored properties for specific applications, ranging from electronic devices to high-performance polymers.

The bromine atom, being large and polarizable, can participate in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. This is a powerful tool in crystal engineering, allowing for the design of materials with specific packing arrangements and, consequently, desired physical properties such as conductivity or optical behavior. The presence of bromine can also enhance the excited-state acidity of related naphthol compounds, a property relevant for photoacid-catalyzed processes. nsf.gov

The trifluoromethyl group has a profound impact on several molecular properties crucial for material science. Its high electronegativity and electron-withdrawing nature significantly influence the electronic properties of the molecule, which is important for the design of organic semiconductors and other electronic materials. mdpi.com The CF₃ group is also known to increase the lipophilicity and metabolic stability of molecules, which are desirable traits for materials used in biological applications or harsh environments. mdpi.com Furthermore, the steric bulk of the trifluoromethyl group can influence the conformation of molecules, affecting their packing in the solid state and their interaction with other molecules. nih.gov

The combination of a bromine atom and a trifluoromethyl group on a benzamide scaffold provides a powerful molecular design platform. The interplay of their steric and electronic effects allows for the fine-tuning of molecular properties, enabling the creation of a diverse range of specialty chemicals and advanced materials with tailored functionalities.

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Trifluoromethyl Benzamide

Elucidation of Reaction Pathways and Transition States

Currently, there are no published studies that specifically elucidate the reaction pathways and transition states for reactions involving 2-Bromo-6-(trifluoromethyl)benzamide. For analogous aryl bromides, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are common. It is hypothesized that this compound would follow the generally accepted catalytic cycles for these reactions, which involve oxidative addition, transmetalation, and reductive elimination. However, the influence of the sterically demanding and electron-withdrawing trifluoromethyl group in the ortho position on the energetics of these steps and the structure of any transition states remains uninvestigated. Computational studies would be invaluable in mapping the potential energy surfaces for such reactions and identifying the key intermediates and transition state geometries.

Kinetic and Thermodynamic Characterization of Chemical Processes

No kinetic or thermodynamic data for chemical processes involving this compound have been reported in the literature. To understand the reactivity of this compound, systematic kinetic studies would be required to determine reaction rates, activation energies, and the influence of various reaction parameters such as temperature, concentration, and solvent. Similarly, thermodynamic characterization would provide crucial information on the equilibrium positions and the relative stability of reactants, intermediates, and products.

Investigations into Catalytic Cycles and Ligand Effects

While it can be inferred that reactions of this compound would likely employ palladium-based catalysts, no specific studies have been conducted to investigate the catalytic cycles or the effect of different ligands on the efficiency and selectivity of these transformations. The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly impact the outcome of cross-coupling reactions. Research in this area would involve the screening of a variety of ligands to identify the optimal conditions for different reaction types and to probe the role of the ligand in each step of the catalytic cycle. Understanding these effects is crucial for the rational design of efficient synthetic protocols.

Stereochemical Aspects in Asymmetric Transformations (if applicable to future derivatives)

There is currently no information available regarding the stereochemical aspects of asymmetric transformations involving derivatives of this compound. Should this scaffold be incorporated into chiral molecules, the development of enantioselective methodologies would be of significant interest. This would necessitate the design of chiral catalysts and a thorough investigation of the factors that control stereoselectivity, which would be a fertile ground for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : Common synthetic routes involve nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, bromine substitution on a trifluoromethyl-substituted benzamide precursor can be achieved using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce functional groups. Optimization includes solvent selection (polar aprotic solvents like DMF), temperature control (60–120°C), and catalyst loading (0.5–5 mol% Pd) to balance yield and purity . Characterization via H/F NMR and LC-MS is critical to confirm regioselectivity and rule out side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic proton splitting patterns (e.g., para-substituted trifluoromethyl groups cause distinct deshielding), while F NMR confirms the presence of CF (~-60 ppm) and Br substituents.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature).

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm) and C-Br vibrations (~550 cm) .

Q. What are the primary applications of this compound in early-stage drug discovery?

- Methodological Answer : The bromine atom serves as a versatile handle for further functionalization (e.g., cross-coupling to introduce pharmacophores). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for lead optimization in kinase inhibitors or GPCR-targeted therapies. Initial screening involves in vitro assays (e.g., enzyme inhibition) followed by ADME profiling to assess bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and Mercury (for visualization) is critical. For example, SHELXL can model disorder in the trifluoromethyl group, while Mercury’s void analysis identifies packing defects that may affect stability. High-resolution data (<1.0 Å) is essential to resolve halogen bonding interactions between Br and adjacent aromatic rings, which influence crystal packing .

Q. What strategies mitigate conflicting bioactivity data in studies of this compound’s therapeutic potential?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). To address this:

- Dose-Response Curves : Use ≥10 concentration points to calculate accurate IC values.

- Orthogonal Assays : Validate hits in both enzymatic (e.g., recombinant target) and cell-based assays.

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Structural Confirmation : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes and explains potency discrepancies .

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, slowing oxidative addition in Pd-catalyzed reactions. However, bromine’s moderate leaving group ability allows for Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (e.g., Pd(PPh), KCO, 80°C). Computational studies (DFT) predict that para-substituents alter electron density at the reaction site, which can be experimentally validated by Hammett plots .

Q. What computational methods are used to predict the pharmacokinetic properties of derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., logP calculations).

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like cytochrome P450 enzymes.

- QSAR Models : Train regression models on datasets with known solubility/clearance rates to prioritize derivatives with optimal ADME profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.